1-(3-cyano-6-ethoxyquinolin-4-yl)-N-[(3,4-dimethoxyphenyl)methyl]piperidine-4-carboxamide
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Overview
Description
1-(3-cyano-6-ethoxyquinolin-4-yl)-N-[(3,4-dimethoxyphenyl)methyl]piperidine-4-carboxamide is a complex organic compound that has garnered interest due to its unique structural features and potential applications in various fields. This compound is characterized by the presence of a benzothiazole ring, a piperidine ring, and a dihydroisoquinoline moiety, making it a versatile scaffold for chemical modifications and biological interactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-cyano-6-ethoxyquinolin-4-yl)-N-[(3,4-dimethoxyphenyl)methyl]piperidine-4-carboxamide typically involves multiple steps, starting with the preparation of the core structures. One common approach is the N-alkylation of 3,4-dihydroisoquinoline derivatives followed by oxidation to form the desired iminium salts . The reaction conditions for these steps are generally mild, allowing for the efficient generation of the target compound with good yields .
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the synthetic routes to ensure scalability and cost-effectiveness. This includes the use of continuous flow reactors and automated synthesis platforms to streamline the production process. Additionally, the purification of the final product can be achieved through techniques such as crystallization and chromatography to ensure high purity and consistency.
Chemical Reactions Analysis
Types of Reactions
1-(3-cyano-6-ethoxyquinolin-4-yl)-N-[(3,4-dimethoxyphenyl)methyl]piperidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form iminium salts, which are key intermediates in its synthesis.
Reduction: Reduction reactions can be employed to modify the functional groups on the compound, potentially altering its biological activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide and reducing agents like sodium borohydride. The reaction conditions are typically mild, with controlled temperatures and pH levels to ensure the desired transformations occur efficiently.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield iminium salts, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
1-(3-cyano-6-ethoxyquinolin-4-yl)-N-[(3,4-dimethoxyphenyl)methyl]piperidine-4-carboxamide has several scientific research applications:
Biology: Its unique structure allows for interactions with various biological targets, making it a useful tool in studying enzyme mechanisms and protein-ligand interactions.
Industry: In industrial settings, the compound can be used as a precursor for the synthesis of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of 1-(3-cyano-6-ethoxyquinolin-4-yl)-N-[(3,4-dimethoxyphenyl)methyl]piperidine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it has been shown to inhibit the activity of certain enzymes involved in cancer progression, thereby exerting its anticancer effects .
Comparison with Similar Compounds
Similar Compounds
3-(3,4-Dihydroisoquinolin-2(1H)-ylsulfonyl)benzoic Acid: This compound shares the dihydroisoquinoline moiety and exhibits potent inhibitory activity against aldo-keto reductase AKR1C3.
N-Alkylated 3,4-Dihydroisoquinolinones: These compounds are structurally related and have been studied for their pharmacological properties.
Uniqueness
1-(3-cyano-6-ethoxyquinolin-4-yl)-N-[(3,4-dimethoxyphenyl)methyl]piperidine-4-carboxamide stands out due to its unique combination of structural features, which confer distinct chemical and biological properties. Its ability to undergo various chemical modifications and interact with multiple biological targets makes it a versatile compound for research and development.
Properties
IUPAC Name |
1-(3-cyano-6-ethoxyquinolin-4-yl)-N-[(3,4-dimethoxyphenyl)methyl]piperidine-4-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H30N4O4/c1-4-35-21-6-7-23-22(14-21)26(20(15-28)17-29-23)31-11-9-19(10-12-31)27(32)30-16-18-5-8-24(33-2)25(13-18)34-3/h5-8,13-14,17,19H,4,9-12,16H2,1-3H3,(H,30,32) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KSIIBNUNGANGJL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C(=CN=C2C=C1)C#N)N3CCC(CC3)C(=O)NCC4=CC(=C(C=C4)OC)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H30N4O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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